molecular formula C15H22N2O2 B3007831 8-[2-(4-Aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1275880-14-2

8-[2-(4-Aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol

Cat. No. B3007831
CAS RN: 1275880-14-2
M. Wt: 262.353
InChI Key: IOQGQLHWTMFBFF-UHFFFAOYSA-N
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Description

The compound “8-[2-(4-Aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . This structure is a key component in many biologically active compounds.


Chemical Reactions Analysis

The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is pivotal in synthesizing tropane alkaloids, which are a class of chemicals with significant pharmacological properties . Researchers have been focusing on the stereoselective preparation of this structure due to its relevance in creating bioactive molecules. The compound can serve as a precursor in the enantioselective synthesis of these alkaloids.

Drug Discovery

Nitrogen-containing heterocycles, like the one found in the compound, are prevalent in natural and synthetic products with known bioactive properties . The unique structure of the 2-azabicyclo[3.2.1]octane system, which is similar to our compound, has garnered interest for its potential in drug discovery. It can be used as a key synthetic intermediate in the total synthesis of target molecules.

Biomass Valorization

The compound’s structure is conducive to the valorization of biomass-derived compounds through photochemical transformations . This application is crucial for sustainable chemistry, where biomass is converted into valuable chemicals, and our compound could play a role in developing new synthetic methodologies.

Palladium-Catalyzed Reactions

Researchers are exploring the use of the compound in palladium-catalyzed reactions of aziridines . These reactions are important in organic synthesis, and the compound’s structure could provide a novel approach to catalysis in these processes.

Photochemistry and Photocatalysis

The compound’s structure is relevant for research in photochemistry and photocatalysis . Its unique scaffold can be utilized in the development of new photochemical transformations, which are essential for creating complex organic molecules.

Synthetic Organic Chemistry

The compound can be applied in synthetic organic chemistry to develop new synthetic methodologies . Its structure allows for the exploration of novel synthetic routes, which can lead to the creation of new molecules with potential applications in various fields, including pharmaceuticals and materials science.

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is a key component in many biologically active compounds, and research directed towards the preparation of this basic structure in a stereoselective manner continues to be an area of interest . Future research may focus on developing more efficient synthesis methods and exploring the biological activities of these compounds.

properties

IUPAC Name

8-[2-(4-aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c16-11-3-1-10(2-4-11)15(19)9-17-12-5-6-13(17)8-14(18)7-12/h1-4,12-15,18-19H,5-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQGQLHWTMFBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC(C3=CC=C(C=C3)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-(4-Aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol

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